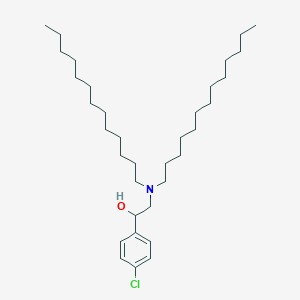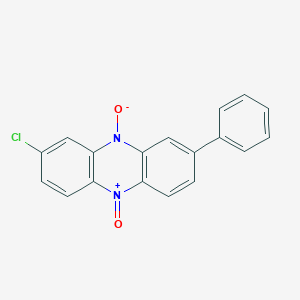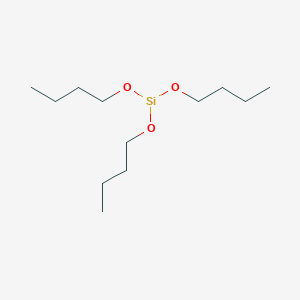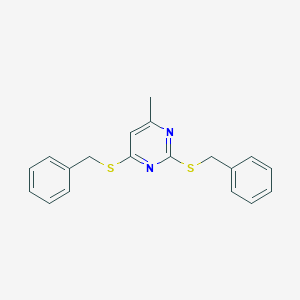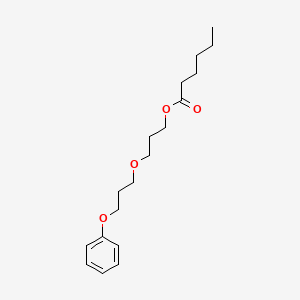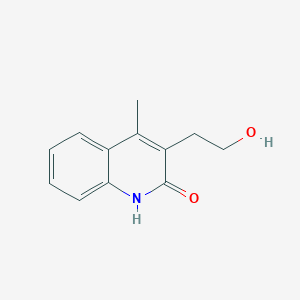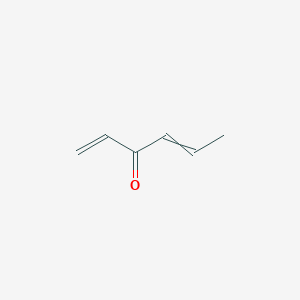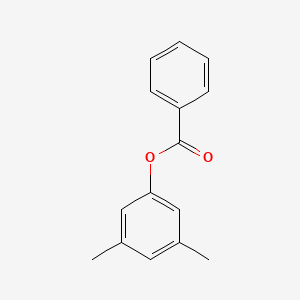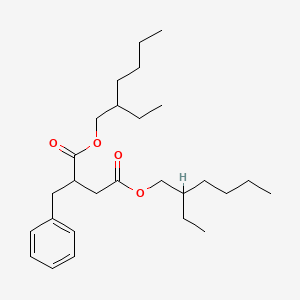
2-Diazonio-1-(diethylamino)ethen-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Diazonio-1-(diethylamino)ethen-1-olate is a chemical compound with the molecular formula C₆H₁₁N₃O It is known for its unique structure, which includes a diazonium group and a diethylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-(diethylamino)ethen-1-olate typically involves the reaction of diethylamine with a suitable diazonium salt precursor. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the stability of the diazonium group. Common reagents used in the synthesis include nitrous acid or sodium nitrite in the presence of a strong acid like hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-Diazonio-1-(diethylamino)ethen-1-olate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, leading to the formation of different functional groups.
Coupling Reactions: It can participate in azo coupling reactions, forming azo compounds.
Reduction Reactions: The diazonium group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Copper(I) chloride (CuCl) or copper(I) bromide (CuBr) are commonly used in Sandmeyer reactions to replace the diazonium group with halides.
Coupling Reactions: Aromatic compounds like phenols or anilines are used as coupling partners in the presence of a base.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) can be used to convert the diazonium group to an amine.
Major Products Formed
Substitution Reactions: Aryl halides, nitriles, and hydroxylated products.
Coupling Reactions: Azo dyes and pigments.
Reduction Reactions: Primary amines.
Applications De Recherche Scientifique
2-Diazonio-1-(diethylamino)ethen-1-olate has several scientific research applications:
Chemistry: Used in the synthesis of various organic compounds, including dyes and pigments.
Biology: Investigated for its potential use in biochemical assays and labeling of biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Diazonio-1-(diethylamino)ethen-1-olate involves the formation of a diazonium ion, which is a highly reactive intermediate. This ion can undergo various reactions, such as nucleophilic substitution and coupling, to form different products. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparaison Avec Des Composés Similaires
2-Diazonio-1-(diethylamino)ethen-1-olate can be compared with other diazonium compounds, such as:
2-Diazonio-1-(dibenzylamino)ethen-1-olate: Similar structure but with benzyl groups instead of ethyl groups.
2-Diazonio-1-(dimethylamino)ethen-1-olate: Contains methyl groups instead of ethyl groups.
2-Diazonio-1-(diethylamino)ethanol: Similar structure but with a hydroxyl group instead of an ethenolate group.
These comparisons highlight the unique reactivity and applications of this compound due to its specific functional groups and molecular structure.
Propriétés
Numéro CAS |
6112-00-1 |
|---|---|
Formule moléculaire |
C6H11N3O |
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
2-diazo-N,N-diethylacetamide |
InChI |
InChI=1S/C6H11N3O/c1-3-9(4-2)6(10)5-8-7/h5H,3-4H2,1-2H3 |
Clé InChI |
YDDAGKSURVEMCI-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)C=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


